2-(Methylthio)thiophene
Overview
Description
2-(Methylthio)thiophene is an organosulfur compound with the molecular formula C5H6S2. It is a derivative of thiophene, where a methylthio group is attached to the second carbon of the thiophene ring. This compound is a colorless to pale yellow liquid and is known for its distinct sulfurous odor.
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of properties and applications, suggesting that they may interact with multiple targets .
Mode of Action
It is known that thiophene derivatives can interact with their targets in various ways, depending on the specific derivative and target .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biological effects, suggesting that they may affect multiple pathways .
Pharmacokinetics
It is known that the compound is a colorless, flammable liquid .
Result of Action
It is known that thiophene derivatives can have a variety of biological effects, suggesting that they may have multiple cellular and molecular targets .
Biochemical Analysis
Biochemical Properties
Thiophene derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Cellular Effects
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Molecular Mechanism
Thiophene derivatives are known to interact with various biomolecules, potentially influencing gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Thiophene derivatives are known to exhibit stability and long-term effects on cellular function .
Dosage Effects in Animal Models
Thiophene derivatives are known to exhibit pharmacological effects at various dosages .
Metabolic Pathways
Thiophene derivatives are known to interact with various enzymes and cofactors, potentially influencing metabolic flux and metabolite levels .
Transport and Distribution
Thiophene derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Thiophene derivatives are known to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Methylthio)thiophene can be synthesized through several methods. One common synthetic route involves the reaction of thiophene with methylthiol in the presence of a catalyst. Another method includes the reaction of thiophene-2-carboxaldehyde with methylthiol under specific conditions .
Industrial Production Methods: In industrial settings, this compound is often produced via vapor-phase dehydrogenation of a mixture of 1-pentanol and carbon disulfide. This method is efficient and yields a high purity product .
Chemical Reactions Analysis
Types of Reactions: 2-(Methylthio)thiophene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiophene derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives with altered substituents.
Substitution: Thiophene derivatives with new functional groups.
Scientific Research Applications
2-(Methylthio)thiophene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: It serves as a building block for biologically active molecules.
Medicine: Thiophene derivatives, including this compound, are explored for their potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Comparison with Similar Compounds
2-Methylthiophene: Similar in structure but lacks the methylthio group.
2-Butylthiophene: Contains a butyl group instead of a methylthio group.
2-Octylthiophene: Contains an octyl group instead of a methylthio group.
Uniqueness: 2-(Methylthio)thiophene is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research areas where other thiophene derivatives may not be as effective .
Properties
IUPAC Name |
2-methylsulfanylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6S2/c1-6-5-3-2-4-7-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSMPEVZXWDWEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30206497 | |
Record name | Thiophene, 2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30206497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5780-36-9 | |
Record name | Thiophene, 2-(methylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005780369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiophene, 2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30206497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Methylthio)thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 2-(Methylthio)thiophene?
A1: this compound is an organosulfur compound with the molecular formula C5H6S2 and a molecular weight of 130.21 g/mol. While specific spectroscopic data is not provided in the abstracts, researchers commonly employ techniques like NMR (1H and 13C), IR, and mass spectrometry to characterize this compound [, , ].
Q2: How does this compound interact with transition metal complexes?
A2: Research indicates that this compound can react with transition metal complexes. For instance, when reacted with [Mn2(CO)10] in refluxing xylene, it undergoes cleavage, losing thiophene and forming a novel methylthio-tetramanganese product, [MnS(CO)3]4 [, ]. This highlights its potential as a precursor in organometallic synthesis.
Q3: Can this compound be used as a building block for more complex molecules?
A3: Yes, this compound is susceptible to polyfunctionalization. Studies show that it can undergo direct polymetallation with superbases like LICKOR or n-butyllithium. This leads to the formation of 2,αS-disubstituted derivatives []. This reactivity opens avenues for synthesizing a diverse range of thiophene derivatives with potential applications in various fields.
Q4: What are the potential applications of this compound in materials science?
A4: Research demonstrates the potential of this compound in molecular electronics. When incorporated into metal-molecule-metal junctions, it displays a unique switching behavior. It can reversibly transition between monodentate and bidentate configurations upon compression, significantly impacting electrical conductance []. This characteristic makes it a promising candidate for developing molecular switches and sensors.
Q5: Are there any studies investigating the interaction of this compound with enzymes?
A5: Yes, research has explored the interaction of this compound with chloroperoxidase (CPO). This enzyme exhibits high enantioselectivity in oxidation reactions. Studies utilizing NMR and computational modeling techniques revealed insights into the binding orientation of this compound within the CPO active site, shedding light on the enzyme's enantioselectivity []. This research contributes to a broader understanding of enzyme-substrate interactions.
Q6: Has this compound been investigated for its potential in medicinal chemistry?
A6: While not directly addressed in the provided abstracts, this compound's structural features make it a relevant building block in medicinal chemistry. The thiophene moiety itself is present in various pharmaceuticals. Furthermore, the ability to functionalize this compound [] allows for the exploration of structure-activity relationships, potentially leading to compounds with desirable biological activity.
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